Hydrogen Bond Donor Capacity: Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate vs. Ethyl Imidazo[1,2-a]pyridine-3-carboxylate (Des-amino Analog)
The 2-amino substituent on ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate introduces a hydrogen bond donor (HBD) absent in the des-amino analog ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2). The HBD count of the target compound is 1, versus 0 for the des-amino comparator . This single HBD is structurally essential for the ATP-site hinge-binding interaction observed in CDK2 co-crystal structures of aminoimidazo[1,2-a]pyridine inhibitors (PDB 1PYE), wherein the 2-amino group donates a hydrogen bond to the backbone carbonyl of Leu83 in the CDK2 hinge region [1]. Loss of this donor precludes the binding mode that defines this inhibitor class.
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (computed from structure C₁₀H₁₁N₃O₂; 2-amino group contributes one donor) |
| Comparator Or Baseline | Ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 123531-52-2): 0 HBD (computed; structure C₁₀H₁₀N₂O₂, no amino substituent) |
| Quantified Difference | ΔHBD = +1 (gain of one hydrogen bond donor capacity) |
| Conditions | Structural comparison based on molecular formula and SMILES; CDK2 binding validated by X-ray co-crystallography (PDB 1PYE, resolution 2.00 Å) for the aminoimidazo[1,2-a]pyridine inhibitor class [1] |
Why This Matters
For procurement decisions targeting kinase inhibitor lead generation, the presence of the 2-amino HBD is non-negotiable—purchasing the des-amino analog instead yields a scaffold incapable of recapitulating the hinge-binding interaction validated by co-crystal structures, rendering downstream kinase screening efforts invalid from the outset.
- [1] RCSB PDB – 1PYE. Crystal structure of CDK2 with inhibitor (aminoimidazo[1,2-a]pyridine class). Deposited 2003-07-08; Resolution 2.00 Å. Primary citation: Hamdouchi C et al., Mol Cancer Ther 2004;3(1):1-9. View Source
